molecular formula C11H17NO B14604188 3-[Ethyl(propyl)amino]phenol CAS No. 59443-99-1

3-[Ethyl(propyl)amino]phenol

Cat. No.: B14604188
CAS No.: 59443-99-1
M. Wt: 179.26 g/mol
InChI Key: KTISFKAJXVJAEF-UHFFFAOYSA-N
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Description

3-[Ethyl(propyl)amino]phenol is a secondary amine derivative of phenol, characterized by an ethyl and propyl group attached to the nitrogen atom of the amino substituent. Its molecular formula is C₁₁H₁₇NO, with an average molecular mass of 179.26 g/mol. The compound features a hydroxyl group on the benzene ring (phenol) and a secondary amino group at the 3-position, contributing to its amphiphilic properties. This structure enables applications in pharmaceutical intermediates, agrochemicals, and dye synthesis due to its reactivity and solubility profile.

Properties

CAS No.

59443-99-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-[ethyl(propyl)amino]phenol

InChI

InChI=1S/C11H17NO/c1-3-8-12(4-2)10-6-5-7-11(13)9-10/h5-7,9,13H,3-4,8H2,1-2H3

InChI Key

KTISFKAJXVJAEF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(propyl)amino]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 3-nitrophenol, is reacted with ethyl(propyl)amine under specific conditions to replace the nitro group with the ethyl(propyl)amino group. The reaction typically requires a solvent like ethanol and a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures to ensure complete substitution.

Another method involves the Friedel-Crafts alkylation reaction, where phenol is alkylated with ethyl(propyl)amine in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires an inert atmosphere and controlled temperature conditions to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound is often carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound. The use of automated systems ensures consistent quality and high efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(propyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve specific substitutions on the aromatic ring.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, alkylated, and nitrated phenolic compounds.

Scientific Research Applications

3-[Ethyl(propyl)amino]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[Ethyl(propyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs differ in alkyl chain length, branching, and additional functional groups. Below is a comparative analysis:

Table 1: Comparative Properties of 3-[Ethyl(propyl)amino]phenol and Analogs
Compound Name Molecular Formula Average Mass (g/mol) Substituents Amine Type Key Properties/Applications
This compound C₁₁H₁₇NO 179.26 Ethyl, Propyl Secondary Intermediate, pharmaceutical uses
3-[Ethyl(2-methylpropyl)amino]phenol C₁₂H₁₉NO 193.29 Ethyl, Isobutyl Secondary Higher lipophilicity; enhanced membrane permeability
4-{[{[3-Ethyl-5-(4-ethyl-1-piperazinyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(propyl)amino]methyl}phenol C₂₈H₃₉N₅O 461.65 Phenylpyrazole, piperazinyl Tertiary Receptor-targeted drug design
Phenol, 2-[[[3-(dimethylamino)propyl]amino]methyl]-6-methyl-, 4-polybutene derivs. Variable Variable Polybutene, dimethylamino Secondary Industrial surfactants, adhesives
Key Observations :

Molecular Complexity :

  • The phenylpyrazole-piperazinyl derivative (C₂₈H₃₉N₅O) exhibits tertiary amine character and a significantly larger molecular mass (461.65 g/mol), suggesting specialized applications in targeting neurological or antimicrobial receptors.

Industrial Adaptability :

  • Polybutene derivatives (e.g., compounds in ) demonstrate how extended alkyl chains or polymer attachments modify solubility and thermal stability, making them suitable for industrial formulations.

Reactivity and Amine Classification

The secondary amine group in this compound distinguishes it from primary (e.g., ethylamine) and tertiary amines (e.g., dimethylpropylamine):

  • Secondary Amines : Exhibit moderate basicity (pKa ~10–11), enabling protonation in acidic environments and participation in nucleophilic substitution reactions.
  • Primary Amines : Higher basicity (pKa ~8–10) but lower steric hindrance, favoring faster reaction kinetics.
  • Tertiary Amines : Lower solubility in aqueous media but useful as catalysts in organic synthesis.

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